molecular formula C5H10ClN3 B1666918 2-(3-Pyrazolyl)ethanamine dihydrochloride CAS No. 138-92-1

2-(3-Pyrazolyl)ethanamine dihydrochloride

Cat. No.: B1666918
CAS No.: 138-92-1
M. Wt: 147.60 g/mol
InChI Key: HLJRAERMLKNULP-UHFFFAOYSA-N
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Description

Betazole hydrochloride, also known as gastramine or histalog, is a histamine H2 receptor agonist. It is primarily used as a gastric stimulant to test for maximal production of gastric secretion activity. This compound is a synthetic analog of histamine and is preferred over histamine due to its specificity for the H2 receptor and its reduced side effects .

Biochemical Analysis

Biochemical Properties

Betazole dihydrochloride interacts with the histamine H2 receptor, a protein that mediates gastric acid secretion . As a histamine analogue, Betazole dihydrochloride binds to this receptor, producing the same effects as histamine . This interaction stimulates the production of gastric acid, thereby playing a crucial role in various biochemical reactions .

Cellular Effects

Betazole dihydrochloride influences cell function by binding to the histamine H2 receptor, which is a mediator of gastric acid secretion . This binding interaction triggers a series of cellular processes that result in the production of gastric acid . The impact of Betazole dihydrochloride on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its role in stimulating gastric acid secretion .

Molecular Mechanism

The molecular mechanism of Betazole dihydrochloride involves its binding interaction with the histamine H2 receptor . As a histamine analogue, it produces the same effects as histamine . When Betazole dihydrochloride binds to the H2 receptor, it triggers a series of molecular events that result in an increase in the volume of gastric acid produced .

Temporal Effects in Laboratory Settings

The temporal effects of Betazole dihydrochloride in laboratory settings are primarily related to its role in stimulating gastric acid secretion

Metabolic Pathways

The metabolic pathways involving Betazole dihydrochloride are primarily related to its role as a histamine H2 receptor agonist

Preparation Methods

Betazole hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 1H-pyrazole-3-ethanamine with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of a solvent such as ethanol or water, and the reaction is carried out at room temperature .

Industrial production methods for betazole hydrochloride often involve the use of continuous flow systems. A one-pot biocatalytic system has been developed, which combines an ω-transaminase, an alcohol dehydrogenase, and a water-forming NADH oxidase for in situ cofactor recycling. This method yields a high conversion rate and is environmentally friendly .

Chemical Reactions Analysis

Betazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: Betazole can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert betazole to its reduced forms.

    Substitution: Betazole can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Betazole hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Betazole hydrochloride is unique due to its specificity for the H2 receptor and its reduced side effects compared to histamine. Similar compounds include:

Betazole hydrochloride stands out due to its ability to stimulate gastric acid secretion without the undesirable side effects associated with histamine .

Properties

CAS No.

138-92-1

Molecular Formula

C5H10ClN3

Molecular Weight

147.60 g/mol

IUPAC Name

2-(1H-pyrazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C5H9N3.ClH/c6-3-1-5-2-4-7-8-5;/h2,4H,1,3,6H2,(H,7,8);1H

InChI Key

HLJRAERMLKNULP-UHFFFAOYSA-N

SMILES

C1=C(NN=C1)CCN.Cl.Cl

Canonical SMILES

C1=C(NN=C1)CCN.Cl

Appearance

Solid powder

Key on ui other cas no.

138-92-1

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

105-20-4 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ametazole
Betazole
Betazole Dihydrochloride
Betazole Monohydrochloride
Dihydrochloride, Betazole
Histalog
Lilly 96791
Monohydrochloride, Betazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Pyrazolyl)ethanamine dihydrochloride
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2-(3-Pyrazolyl)ethanamine dihydrochloride
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2-(3-Pyrazolyl)ethanamine dihydrochloride
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2-(3-Pyrazolyl)ethanamine dihydrochloride
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2-(3-Pyrazolyl)ethanamine dihydrochloride
Reactant of Route 6
2-(3-Pyrazolyl)ethanamine dihydrochloride

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